molecular formula C7H6N2O3 B3361957 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde CAS No. 943026-42-4

6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde

Cat. No.: B3361957
CAS No.: 943026-42-4
M. Wt: 166.13 g/mol
InChI Key: CAZNYHXZJYLYJA-UHFFFAOYSA-N
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Description

6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde (CAS No: 943026-42-4) is a high-purity chemical compound with a molecular formula of C 7 H 6 N 2 O 3 and a molecular weight of 166.13 g/mol . This molecule features a dioxinopyridazine core structure, which is a bicyclic heteroaromatic system, functionalized with a reactive aldehyde group . This aldehyde moiety makes it a versatile and valuable intermediate or building block in synthetic organic and medicinal chemistry research. The primary research value of this compound lies in its application for the design and synthesis of novel bioactive molecules . The reactive formyl group readily undergoes condensation reactions, such as forming Schiff bases, or serves as a starting point for creating diverse chemical libraries . While specific biological data for this exact compound is limited in the public domain, its core structure is recognized in pharmaceutical research. Patent literature indicates that closely related [1,4]dioxino[2,3-c]pyridazine derivatives are investigated as key subunits in the development of potential therapeutic agents . Furthermore, recent scientific literature highlights that pyridazine-based heterocycles are privileged structures in drug discovery, known to exhibit a range of pharmacological activities, including anti-inflammatory properties . Researchers can leverage this aldehyde to develop new compounds for screening against various biological targets. This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this and all chemicals with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-4-5-3-6-7(9-8-5)12-2-1-11-6/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZNYHXZJYLYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(N=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6h,7h 1 2 Dioxino 2,3 C Pyridazine 3 Carbaldehyde and Its Derivatives

Retrosynthetic Analysis of the Dioxinopyridazine-Carbaldehyde Framework

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials to devise a logical synthetic plan. airitilibrary.comhilarispublisher.comias.ac.in For 6H,7H- organic-chemistry.orgjk-sci.comDioxino[2,3-c]pyridazine-3-carbaldehyde, the primary disconnections focus on the aldehyde group and the dioxane ring.

The formyl group (a C-C bond) can be introduced onto the dioxinopyridazine core via an electrophilic aromatic substitution, such as a Vilsmeier-Haack reaction. This points to the precursor 6H,7H- organic-chemistry.orgjk-sci.comDioxino[2,3-c]pyridazine .

Further disconnection involves breaking the two C-O ether bonds of the 1,4-dioxane ring. This annulation is logically achieved through a double nucleophilic substitution reaction, such as a Williamson ether synthesis, between a di-functionalized pyridazine (B1198779) and a diol. This leads back to a key starting material: a halogenated pyridazine, specifically 3,4-dichloropyridazine , and ethane-1,2-diol (ethylene glycol). The synthesis of the pyridazine ring itself can be achieved through various methods, often involving the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). chemtube3d.com

Multi-Step Synthetic Routes to the 6H,7H-organic-chemistry.orgjk-sci.comDioxino[2,3-c]pyridazine-3-carbaldehyde Core

The forward synthesis builds upon the retrosynthetic blueprint, starting with the formation of the fused heterocyclic core followed by the installation of the aldehyde functionality.

The formation of the dioxinopyridazine core begins with a suitably substituted pyridazine. A common and effective precursor is a dihalopyridazine, such as 3,4-dichloropyridazine. The annulation of the 1,4-dioxane ring is typically achieved by reacting the dihalopyridazine with ethane-1,2-diol in the presence of a base.

This reaction proceeds via a sequential nucleophilic aromatic substitution mechanism. The base (e.g., sodium hydride, potassium carbonate) deprotonates the diol, forming an alkoxide that acts as the nucleophile, displacing the halide ions on the pyridazine ring to form the two ether linkages of the dioxane ring.

With the 6H,7H- organic-chemistry.orgjk-sci.comDioxino[2,3-c]pyridazine core established, the next crucial step is the introduction of the carbaldehyde group at the 3-position. The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comnrochemistry.comwikipedia.org The dioxane ring, being an electron-donating group, activates the pyridazine ring towards electrophilic substitution, making this reaction suitable.

The reaction involves treating the dioxinopyridazine core with a Vilsmeier reagent, which is a substituted chloroiminium ion. wikipedia.org This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comrsc.org The dioxinopyridazine attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium ion intermediate, which is then hydrolyzed during aqueous workup to yield the final aldehyde. jk-sci.comwikipedia.org

An alternative, though often more complex, route could involve the introduction of a methyl group followed by its oxidation to an aldehyde, or a halogen-metal exchange followed by quenching with a formylating agent like DMF.

The efficiency of the synthetic sequence is highly dependent on the reaction conditions for each step. researchgate.net For the dioxane ring annulation, key parameters to optimize include the choice of base, solvent, and temperature. Stronger, non-nucleophilic bases like sodium hydride often give better results than weaker bases like potassium carbonate. The choice of a high-boiling point, polar aprotic solvent such as DMF or DMSO can facilitate the reaction by effectively solvating the ions and allowing for higher reaction temperatures.

TransformationParameter VariedConditionObserved Effect on Yield
Dioxane Ring AnnulationBaseNaH vs. K₂CO₃NaH generally provides higher yields due to more complete deprotonation of the diol.
SolventDMF vs. ToluenePolar aprotic solvents like DMF improve solubility and reaction rates, leading to better yields. rsc.org
Temperature80°C vs. 120°CHigher temperatures can increase reaction rate but may also lead to side products, requiring careful optimization.
Vilsmeier-Haack FormylationTemperature0°C to RT vs. 80°CHigher temperatures can be necessary for less reactive substrates but increase the risk of decomposition. jk-sci.com
Reagent Stoichiometry1.5 eq. vs. 3.0 eq.Excess Vilsmeier reagent can drive the reaction to completion but may complicate purification.

Divergent Synthesis of Functionalized 6H,7H-organic-chemistry.orgjk-sci.comDioxino[2,3-c]pyridazine Derivatives

Divergent synthesis utilizes a common intermediate to create a library of structurally related compounds. rsc.org The carbaldehyde functionality of the title compound is an excellent synthetic handle for such diversification, allowing for a wide range of chemical transformations.

The aldehyde group is one of the most versatile functional groups in organic synthesis, enabling numerous C-C and C-N bond-forming reactions.

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base like piperidine. sigmaaldrich.comwikipedia.orgjk-sci.com This is a reliable method for forming new C-C double bonds and synthesizing α,β-unsaturated products. For example, reacting the title compound with malononitrile would yield (6H,7H- organic-chemistry.orgjk-sci.comDioxino[2,3-c]pyridazin-3-ylmethylene)malononitrile. acs.org

Wittig Reaction : The Wittig reaction provides a powerful and general method for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.orgwikipedia.orglibretexts.org The reaction of 6H,7H- organic-chemistry.orgjk-sci.comDioxino[2,3-c]pyridazine-3-carbaldehyde with a phosphonium ylide (Wittig reagent) allows for the specific introduction of a substituted double bond, replacing the C=O bond. For instance, using methyltriphenylphosphonium bromide would convert the aldehyde to a terminal alkene. The Diaza-Wittig reaction is a related transformation used for synthesizing pyridazine analogues. rsc.orgrsc.orgnih.gov

Other potential modifications include oxidation of the aldehyde to a carboxylic acid, reduction to a primary alcohol, or conversion to an imine via condensation with primary amines. These transformations open pathways to a vast array of new derivatives with potentially diverse biological or material properties.

Reaction TypeReagent(s)Product Functional GroupReference
Knoevenagel CondensationMalononitrile, Piperidineα,β-Unsaturated dinitrile wikipedia.orgacs.org
Knoevenagel CondensationDiethyl malonate, Piperidineα,β-Unsaturated diester sigmaaldrich.com
Wittig ReactionPh₃P=CH₂Terminal alkene wikipedia.org
Wittig ReactionPh₃P=CHCO₂Etα,β-Unsaturated ester (E-isomer favored) organic-chemistry.org
ReductionNaBH₄Primary alcohol
OxidationKMnO₄ or PCCCarboxylic acid
Reductive AminationR-NH₂, NaBH₃CNSecondary amine

Functionalization of the Pyridazine and Dioxino Ring Systems

The reactivity of the 6H,7H- researchgate.netwur.nlDioxino[2,3-c]pyridazine scaffold is predominantly dictated by the distinct electronic characteristics of its constituent rings. The pyridazine moiety is an electron-deficient aromatic system, while the dioxino ring is a saturated, electron-rich system. This dichotomy allows for selective functionalization at different sites of the molecule.

Functionalization of the Pyridazine Ring:

The presence of two adjacent nitrogen atoms makes the pyridazine ring π-deficient and thus susceptible to nucleophilic attack, while generally being unreactive towards electrophilic aromatic substitution. Functionalization is most effectively achieved through reactions on a pre-functionalized ring, typically via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

A key intermediate for such transformations is the chlorinated analogue, 3-Chloro-6,7-dihydro- researchgate.netwur.nldioxino[2,3-c]pyridazine nih.gov. This precursor allows for the introduction of a wide array of functional groups at the C3-position.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridazine nitrogens activates the C3-position (para to a nitrogen atom) for attack by nucleophiles. The chlorine atom serves as an excellent leaving group, facilitating the displacement by various nucleophiles. This method is a cornerstone for introducing carbon, nitrogen, oxygen, and sulfur-based substituents.

NucleophileReagent ExampleProduct Type
AmineR-NH₂ (e.g., Aniline)3-Amino-dioxinopyridazine
AlkoxideR-ONa (e.g., Sodium methoxide)3-Alkoxy-dioxinopyridazine
ThiolateR-SNa (e.g., Sodium thiophenoxide)3-Thioether-dioxinopyridazine
CyanideNaCN3-Cyano-dioxinopyridazine

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituted dioxinopyridazine is an ideal substrate for various palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical diversity of the scaffold.

Reaction NameCoupling PartnerBond FormedProduct Example
Suzuki CouplingArylboronic acidC-C3-Aryl-dioxinopyridazine
Buchwald-Hartwig AminationAmineC-N3-Amino-dioxinopyridazine
Sonogashira CouplingTerminal alkyneC-C (sp)3-Alkynyl-dioxinopyridazine
Stille CouplingOrganostannaneC-C3-Alkyl/Aryl-dioxinopyridazine

C-H Functionalization: Direct C-H functionalization is an emerging strategy in organic synthesis that avoids the need for pre-functionalized substrates. nih.govfrontiersin.orgfrontiersin.org While specific applications to the dioxinopyridazine system are not yet extensively reported, transition-metal-catalyzed methods could potentially be developed to selectively activate the C-H bond on the pyridazine ring, offering a more atom-economical route to novel derivatives. nih.gov

Functionalization of the Dioxino Ring:

In contrast to the aromatic pyridazine portion, the 6,7-dihydro- researchgate.netwur.nldioxino ring is a saturated, non-aromatic heterocycle. Its two methylene (-CH₂-) groups are composed of sp³-hybridized carbons and are generally inert to the ionic reactions that functionalize the pyridazine ring. Modification of this ring is less common and would require different synthetic strategies, such as free-radical reactions, which can be difficult to control and may lack regioselectivity.

Sustainable and Green Chemistry Approaches in Dioxinopyridazine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles can be applied to the synthesis of the 6H,7H- researchgate.netwur.nlDioxino[2,3-c]pyridazine core and its derivatives.

The conventional synthesis of fused pyridazine systems often involves multiple steps with harsh reagents and organic solvents. nih.govchemtube3d.com Modern sustainable approaches focus on improving this paradigm through innovative technologies and methodologies.

Alternative Energy Sources: Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, decrease energy consumption, and often leads to cleaner reactions with higher yields. scispace.com This technique is particularly suitable for heterocyclic synthesis, including the cyclization and functionalization steps in dioxinopyridazine preparation.

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel ("one-pot") significantly reduces solvent usage, purification steps, and waste generation. nih.gov A hypothetical green synthesis of the dioxinopyridazine core could involve a one-pot tandem reaction starting from simpler precursors, catalyzed by a recyclable solid acid or base.

The table below provides a comparative overview of a conventional versus a green chemistry approach for a key synthetic step, such as a nucleophilic substitution on the dioxinopyridazine core.

ParameterConventional ApproachGreen Chemistry Approach
Solvent Toluene, DMFIonic Liquid, Water, or Solvent-free
Catalyst Homogeneous base (e.g., NaH)Reusable heterogeneous catalyst (e.g., CaO@SiO₂) researchgate.net
Energy Source Conventional heating (reflux)Microwave irradiation
Reaction Time Several hoursMinutes to < 1 hour
Workup Liquid-liquid extraction, chromatographySimple filtration, solvent evaporation
Waste Generation High (solvent, catalyst waste)Low (recyclable solvent and catalyst)

By integrating these sustainable methodologies, the synthesis of 6H,7H- researchgate.netwur.nlDioxino[2,3-c]pyridazine-3-carbaldehyde and its derivatives can be made more efficient, cost-effective, and environmentally responsible, aligning with the modern imperatives of chemical research and production.

Chemical Reactivity and Mechanistic Transformations of 6h,7h 1 2 Dioxino 2,3 C Pyridazine 3 Carbaldehyde

Reactions Governing the Carbaldehyde Functional Group

The carbaldehyde group at the 3-position of the fused ring system is a primary site for chemical modification. Its reactivity is modulated by the electron-withdrawing character of the adjacent pyridazine (B1198779) ring, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbonyl carbon of 6H,7H- rsc.orgmdpi.comDioxino[2,3-c]pyridazine-3-carbaldehyde is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo subsequent elimination to form a new double bond.

Common nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions, hemiacetals and acetals with alcohols, and carbinolamines with amines. wikipedia.org The pyridazine nucleus, being electron-deficient, facilitates these additions.

Condensation reactions are particularly important for extending the carbon framework. For instance, in Knoevenagel condensations, active methylene (B1212753) compounds react with the carbaldehyde in the presence of a base to yield α,β-unsaturated products. acgpubs.org The reaction of heterocyclic aldehydes with various active methylene compounds is a well-established method for the synthesis of diverse molecular architectures. Similarly, aldol-type condensations can be initiated, where an enolate attacks the aldehyde to form a β-hydroxy carbonyl compound. nih.gov

Reaction Type Reagents Product Type Notes
Knoevenagel CondensationMalononitrile, baseBenzylidene derivativeA common method for C-C bond formation with heterocyclic aldehydes. acgpubs.org
Aldol CondensationKetones, baseα,β-unsaturated compoundsPyrrolidine and its derivatives can catalyze these reactions. researchgate.net
Wittig ReactionPhosphonium ylidesAlkenesA versatile method for forming carbon-carbon double bonds.
Grignard ReactionOrganomagnesium halidesSecondary alcoholsIntroduces a new alkyl or aryl group.

This table presents plausible reactions based on the general reactivity of heterocyclic aldehydes.

Selective Oxidation Pathways

The oxidation of the carbaldehyde group to a carboxylic acid is a fundamental transformation. Due to the presence of the nitrogen-containing heterocyclic ring, the choice of oxidizing agent is crucial to avoid undesired side reactions on the ring system. Mild oxidizing agents are generally preferred.

While specific studies on 6H,7H- rsc.orgmdpi.comDioxino[2,3-c]pyridazine-3-carbaldehyde are not prevalent, analogous transformations on other heterocyclic aldehydes suggest that reagents like potassium permanganate (KMnO4) under controlled pH, or silver oxide (Ag2O) via the Tollens' reagent, could be effective. The pyridazine ring itself is generally resistant to oxidation, though strong oxidizing conditions could potentially lead to N-oxide formation. pharmaguideline.com

Oxidizing Agent Product Conditions Selectivity
Silver (I) oxide (Tollens' Reagent)Carboxylic acidAmmoniacal solutionHigh selectivity for aldehydes.
Potassium Permanganate (KMnO4)Carboxylic acidBasic, cold, diluteCareful control of conditions is needed to prevent ring oxidation.
Pyridinium Chlorochromate (PCC)No reaction-PCC is typically used for the oxidation of alcohols to aldehydes.

This table outlines potential selective oxidation pathways based on established methodologies for heterocyclic aldehydes.

Chemoselective Reduction Methodologies

The reduction of the carbaldehyde to a primary alcohol can be achieved using a variety of reducing agents. The key challenge is often the chemoselective reduction of the aldehyde in the presence of other reducible functional groups that might be present in a more complex derivative of the parent molecule.

Hydride-based reagents are commonly employed for this purpose. Sodium borohydride (NaBH4) is a mild reducing agent that is generally selective for aldehydes and ketones. rsc.org For greater selectivity, especially in the presence of other reducible groups, modified borohydrides or catalytic hydrogenation under specific conditions can be utilized. For instance, N-heterocyclic carbene boranes, in the presence of an acid promoter, have been shown to effectively reduce aldehydes. beilstein-journals.orgnih.gov

Reducing Agent Product Conditions Notes
Sodium Borohydride (NaBH4)Primary alcoholProtic solvent (e.g., ethanol, methanol)A standard and mild method for aldehyde reduction. rsc.org
Lithium Aluminum Hydride (LiAlH4)Primary alcoholAprotic solvent (e.g., THF, diethyl ether)A more powerful reducing agent; less chemoselective.
Catalytic HydrogenationPrimary alcoholH2, catalyst (e.g., Pd/C, PtO2)Conditions can be tuned for selectivity. wordpress.com
N-Heterocyclic Carbene Borane/Acetic AcidPrimary alcoholRoom temperatureOffers good chemoselectivity for aldehydes over ketones. beilstein-journals.org

This table summarizes potential chemoselective reduction methods applicable to the target compound.

Reactivity Profile of the Fused Dioxino-Pyridazine Ring System

The fused dioxino-pyridazine ring system is a relatively stable aromatic scaffold. The reactivity of this core is influenced by the electron distribution across the two rings and the presence of the heteroatoms.

Investigating Ring Annulation and Rearrangement Processes

Rearrangement reactions of the fused ring system are less common due to its aromatic stability. However, under photochemical conditions, pyridazine N-oxides, a related class of compounds, have been shown to undergo ring-opening to form reactive intermediates that can then be used in the synthesis of other heterocycles. proquest.com

Heterocyclic Functionalization and Substitution Patterns

Direct functionalization of the pyridazine ring within the fused system, such as electrophilic aromatic substitution, is generally difficult due to the ring's electron-deficient nature. pharmaguideline.com Nucleophilic aromatic substitution (SNAr), however, is a more viable pathway, particularly if a good leaving group (e.g., a halogen) is present on the pyridazine ring. The reaction of chloro-substituted rsc.orgmdpi.combenzodioxinopyridazines with nucleophiles like sodium methoxide and various amines has been reported to proceed via SNAr. researchgate.net

Catalytic Transformations Utilizing 6H,7H-scispace.comrsc.orgDioxino[2,3-c]pyridazine-3-carbaldehyde

The unique structural arrangement of 6H,7H- scispace.comrsc.orgDioxino[2,3-c]pyridazine-3-carbaldehyde, featuring a pyridazine core fused with a dioxin ring and bearing a reactive carbaldehyde group, suggests a rich potential for participation in a variety of catalytic transformations. The electron-deficient nature of the pyridazine ring, coupled with the functionality of the aldehyde, opens avenues for its application in both metal-catalyzed and organocatalytic reactions.

Applications in Metal-Catalyzed Organic Reactions

The aldehyde functional group can be envisioned to undergo a variety of metal-catalyzed transformations. For instance, it could be a substrate for decarbonylation reactions, or it could be converted to other functional groups that are amenable to cross-coupling. More likely, the aldehyde would be transformed into a halide or triflate, which are excellent coupling partners in numerous palladium-catalyzed reactions.

Drawing parallels from known reactions of similar heterocyclic systems, one can anticipate the participation of a halogenated precursor to 6H,7H- scispace.comrsc.orgDioxino[2,3-c]pyridazine-3-carbaldehyde in several key metal-catalyzed reactions. For example, 3-chloro-6,7-dihydro- scispace.comrsc.orgdioxino[2,3-c]pyridazine could serve as a precursor for the synthesis of the target carbaldehyde and could also participate directly in cross-coupling reactions.

Table 1: Potential Metal-Catalyzed Reactions Involving a Precursor to 6H,7H- scispace.comrsc.orgDioxino[2,3-c]pyridazine-3-carbaldehyde

Reaction TypeCatalyst/Reagents (Example for related Pyridazines)Potential Product from a Halogenated Dioxino-pyridazine Precursor
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃, Arylboronic acid3-Aryl-6H,7H- scispace.comrsc.orgdioxino[2,3-c]pyridazine
Heck Coupling Pd(OAc)₂, P(o-tolyl)₃, Et₃N, Alkene3-Vinyl-6H,7H- scispace.comrsc.orgdioxino[2,3-c]pyridazine
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Et₃N, Alkyne3-Alkynyl-6H,7H- scispace.comrsc.orgdioxino[2,3-c]pyridazine
Buchwald-Hartwig Amination Pd₂(dba)₃, BINAP, NaOtBu, Amine3-Amino-6H,7H- scispace.comrsc.orgdioxino[2,3-c]pyridazine
Stille Coupling Pd(PPh₃)₄, Organostannane3-Alkyl/Aryl-6H,7H- scispace.comrsc.orgdioxino[2,3-c]pyridazine
Carbonylation Pd(OAc)₂, dppf, CO, Alcohol3-Carboalkoxy-6H,7H- scispace.comrsc.orgdioxino[2,3-c]pyridazine

This table is illustrative and based on the general reactivity of pyridazine systems due to the absence of specific data for 6H,7H- scispace.comrsc.orgDioxino[2,3-c]pyridazine-3-carbaldehyde.

Furthermore, the nitrogen atoms within the pyridazine ring could act as ligands, coordinating with metal centers to form novel catalysts. A copper(II) complex containing a pyridine-2-carbaldehyde ligand has been shown to be an effective catalyst in the synthesis of pyran derivatives. rsc.org A similar approach could potentially be employed with 6H,7H- scispace.comrsc.orgDioxino[2,3-c]pyridazine-3-carbaldehyde to generate new catalytic species.

Role in Organocatalytic Systems

The aldehyde group in 6H,7H- scispace.comrsc.orgDioxino[2,3-c]pyridazine-3-carbaldehyde makes it a prime candidate for participation in a wide range of organocatalytic reactions. Organocatalysis offers a metal-free alternative for asymmetric synthesis and the construction of complex molecular architectures.

One of the most prominent applications of aldehydes in organocatalysis is in enamine and iminium ion catalysis. Chiral secondary amines, such as proline and its derivatives, can react with the aldehyde to form a nucleophilic enamine intermediate or an electrophilic iminium ion. These intermediates can then participate in a variety of stereoselective bond-forming reactions.

Given the structure of 6H,7H- scispace.comrsc.orgDioxino[2,3-c]pyridazine-3-carbaldehyde, it could act as an electrophile in reactions such as Michael additions or as a nucleophile (after conversion to an enamine) in aldol or Mannich reactions.

Table 2: Potential Organocatalytic Reactions for 6H,7H- scispace.comrsc.orgDioxino[2,3-c]pyridazine-3-carbaldehyde

Reaction TypeOrganocatalyst (Example)Role of Dioxino-pyridazine-carbaldehydePotential Product
Aldol Reaction ProlineNucleophile (as enamine)β-Hydroxy aldehyde/ketone
Mannich Reaction ProlineNucleophile (as enamine)β-Amino aldehyde
Michael Addition Chiral secondary amineElectrophile (as iminium ion)Adduct with a nucleophile
α-Alkylation Chiral secondary amineNucleophile (as enamine)α-Alkylated aldehyde
α-Amination Chiral secondary amineNucleophile (as enamine)α-Amino aldehyde

This table is speculative and presents potential applications based on established organocatalytic methodologies, as specific studies on 6H,7H- scispace.comrsc.orgDioxino[2,3-c]pyridazine-3-carbaldehyde are not currently available.

The development of atroposelective organocatalytic syntheses, such as the synthesis of binaphthalene-carbaldehydes, highlights the sophisticated transformations achievable with aldehyde-bearing substrates. researchgate.net The unique heterocyclic scaffold of 6H,7H- scispace.comrsc.orgDioxino[2,3-c]pyridazine-3-carbaldehyde could introduce novel stereochemical outcomes in such reactions.

Computational and Theoretical Investigations of 6h,7h 1 2 Dioxino 2,3 C Pyridazine 3 Carbaldehyde

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 6H,7H- tcd.ieresearchgate.netDioxino[2,3-c]pyridazine-3-carbaldehyde is characterized by the interplay of the fused heterocyclic rings: the dioxin, pyridazine (B1198779), and the appended carbaldehyde group. Molecular orbital (MO) theory provides a framework for understanding the distribution and energy levels of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's chemical reactivity and electronic properties.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, influences the electronic landscape significantly. The nitrogen atoms, being more electronegative than carbon, tend to lower the energy of the σ and π molecular orbitals. The dioxin ring, containing two oxygen atoms, also contributes to the electronic properties through the lone pairs on the oxygen atoms, which can participate in resonance. The carbaldehyde group is an electron-withdrawing group, which can further modulate the electron density distribution across the molecule.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure. These calculations can yield information about the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the distribution of electron density. This information is valuable for predicting the molecule's behavior in chemical reactions. For instance, the HOMO is often associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

Conformational Analysis and Stereochemical Elucidation through Quantum Chemical Methods

By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between conformers. The results of these calculations can provide information about the preferred geometry of the molecule, including bond lengths, bond angles, and dihedral angles.

Stereochemical elucidation involves determining the spatial arrangement of atoms in the molecule. For 6H,7H- tcd.ieresearchgate.netDioxino[2,3-c]pyridazine-3-carbaldehyde, the presence of stereocenters would lead to the possibility of different stereoisomers (enantiomers or diastereomers). Quantum chemical calculations can be used to predict the relative stabilities of these stereoisomers and to simulate spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm the stereochemistry.

Mechanistic Studies of Reaction Pathways via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving 6H,7H- tcd.ieresearchgate.netDioxino[2,3-c]pyridazine-3-carbaldehyde. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. The energy differences between these species provide crucial information about the thermodynamics and kinetics of the reaction.

For example, if the carbaldehyde group undergoes a nucleophilic addition reaction, computational modeling can be used to explore the step-by-step process. This would involve locating the transition state for the nucleophilic attack on the carbonyl carbon and any subsequent intermediates. The calculated activation energy (the energy difference between the reactants and the transition state) can provide an estimate of the reaction rate.

Furthermore, computational studies can help to understand the role of catalysts in a reaction. By including a catalyst in the computational model, it is possible to see how it interacts with the reactants and lowers the activation energy, thereby speeding up the reaction. These mechanistic insights are vital for optimizing reaction conditions and designing new synthetic routes. nih.govresearchgate.net

Prediction of Chemical Reactivity and Selectivity via Computational Chemistry

Computational chemistry offers a suite of tools for predicting the chemical reactivity and selectivity of 6H,7H- tcd.ieresearchgate.netDioxino[2,3-c]pyridazine-3-carbaldehyde. nsps.org.ng Reactivity indices derived from conceptual DFT, such as the Fukui function, can be used to identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. For instance, the Fukui function can indicate which atoms are most susceptible to attack by a nucleophile or an electrophile.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution in the molecule. Regions of negative potential (typically colored red) are indicative of electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In addition to predicting reactivity, computational chemistry can also be used to predict selectivity, such as regioselectivity and stereoselectivity. For reactions with multiple possible outcomes, the relative energies of the different transition states can be calculated. According to transition state theory, the product that is formed via the lowest energy transition state will be the major product. This allows for the prediction of the regioselectivity of a reaction. Similarly, the relative energies of diastereomeric transition states can be calculated to predict the stereochemical outcome of a reaction. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying the properties of individual conformations, molecular dynamics (MD) simulations provide a way to explore the conformational space of 6H,7H- tcd.ieresearchgate.netDioxino[2,3-c]pyridazine-3-carbaldehyde over time. In an MD simulation, the motion of the atoms in the molecule is simulated by solving Newton's equations of motion.

MD simulations can provide insights into the dynamic behavior of the molecule, such as the flexibility of the rings and the rotation of the carbaldehyde group. By analyzing the trajectory of the simulation, it is possible to identify the most populated conformations and the transitions between them. This information is complementary to the static picture provided by quantum chemical calculations and can be particularly important for understanding how the molecule behaves in a solution or biological environment.

Furthermore, MD simulations can be used to calculate various thermodynamic properties, such as free energies, which can be used to predict the relative populations of different conformers at a given temperature. This comprehensive understanding of the conformational landscape is crucial for rationalizing the molecule's chemical and biological properties.

Advanced Spectroscopic and Analytical Methodologies for 6h,7h 1 2 Dioxino 2,3 C Pyridazine 3 Carbaldehyde Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 6H,7H- thieme-connect.denih.govDioxino[2,3-c]pyridazine-3-carbaldehyde in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals, confirming the connectivity of the dioxinopyridazine core and the carbaldehyde substituent.

In ¹H NMR, the aldehyde proton is expected to resonate at a characteristic downfield shift (typically 9.5-10.5 ppm) due to the electron-withdrawing nature of the carbonyl group. The protons on the pyridazine (B1198779) and dioxino rings would exhibit distinct chemical shifts and coupling patterns, allowing for precise assignment. For instance, the methylene (B1212753) protons (-CH₂-) of the dioxino ring are expected to appear as multiplets in the aliphatic region.

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the aldehyde group appearing at a significant downfield shift (around 185-195 ppm). The carbon atoms within the heterocyclic rings would have chemical shifts indicative of their electronic environment. researchgate.net Advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space interactions, providing insights into the preferred conformation and spatial arrangement of the molecule in solution.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 6H,7H- thieme-connect.denih.govDioxino[2,3-c]pyridazine-3-carbaldehyde in CDCl₃

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.85 (s, 1H)190.5
Pyridazine C3-152.0
Pyridazine C48.90 (s, 1H)148.5
Dioxino C64.50 (t, 2H)65.2
Dioxino C74.65 (t, 2H)66.8
Pyridazine C4a-145.1
Pyridazine C8a-144.9

Note: This table is illustrative. Actual chemical shifts may vary based on experimental conditions.

Mass Spectrometry for Elucidating Fragmentation Mechanisms and Isotopic Fingerprinting

Mass spectrometry (MS) is a critical tool for determining the molecular weight and investigating the fragmentation pathways of 6H,7H- thieme-connect.denih.govDioxino[2,3-c]pyridazine-3-carbaldehyde. Using techniques like electron impact (EI) or electrospray ionization (ESI), a molecular ion peak (M⁺) corresponding to the exact mass of the compound can be observed.

The fragmentation of pyridazine-containing heterocycles often involves characteristic losses of small neutral molecules. thieme-connect.desapub.org For 6H,7H- thieme-connect.denih.govDioxino[2,3-c]pyridazine-3-carbaldehyde, potential fragmentation pathways could include:

Loss of CO: The initial loss of a carbon monoxide molecule from the aldehyde group is a common fragmentation for aromatic aldehydes.

Cleavage of the Dioxino Ring: Fragmentation can occur within the 1,4-dioxino ring, leading to the loss of ethylene (B1197577) oxide or related fragments.

Pyridazine Ring Opening: Similar to other azines, the pyridazine ring may undergo cleavage, often involving the loss of N₂ or HCN molecules. thieme-connect.de

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the parent molecule and its fragments.

Isotopic fingerprinting involves the strategic incorporation of stable isotopes, such as ¹⁵N or ¹³C, into the molecule. nih.gov This labeling allows for the precise tracking of atoms through fragmentation pathways in tandem MS (MS/MS) experiments, providing definitive evidence for proposed mechanisms. nih.gov For example, labeling one of the nitrogen atoms in the pyridazine ring with ¹⁵N would result in a predictable mass shift in any fragments containing that atom, thereby clarifying the fragmentation sequence. nih.gov

Table 2: Predicted Key Mass Fragments for 6H,7H- thieme-connect.denih.govDioxino[2,3-c]pyridazine-3-carbaldehyde

m/z Value (Hypothetical)Possible Fragment IdentityFragmentation Pathway
180[M]⁺Molecular Ion
152[M-CO]⁺Loss of carbon monoxide from aldehyde
151[M-CHO]⁺Loss of formyl radical
124[M-CO-N₂]⁺Sequential loss of CO and dinitrogen
78[C₄H₂N₂]⁺Pyridazine ring fragment

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination of Chiral Analogs

While 6H,7H- thieme-connect.denih.govDioxino[2,3-c]pyridazine-3-carbaldehyde itself is achiral, the introduction of stereocenters in its derivatives would create chiral analogs. Vibrational circular dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of such chiral molecules in solution. americanlaboratory.comnih.gov This method avoids the often difficult process of growing single crystals required for X-ray crystallography. americanlaboratory.comresearchgate.net

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us The resulting VCD spectrum is unique to a specific enantiomer, with its mirror-image molecule producing a spectrum of equal magnitude but opposite sign. nih.gov

The process involves measuring the experimental VCD spectrum of a chiral analog and comparing it to a theoretically predicted spectrum. americanlaboratory.com The theoretical spectrum is calculated using quantum mechanical methods, such as Density Functional Theory (DFT), for a known configuration (e.g., the R-enantiomer). nih.gov A match between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. americanlaboratory.comnih.gov

X-Ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By obtaining a single crystal of sufficient quality, the precise coordinates of every atom in 6H,7H- thieme-connect.denih.govDioxino[2,3-c]pyridazine-3-carbaldehyde can be determined.

This technique yields a wealth of structural data, including:

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles confirm the molecular geometry and can reveal details about bond order and strain.

Conformation: The exact conformation of the dioxino ring (e.g., boat, chair, or twist-boat) and the orientation of the carbaldehyde group relative to the heterocyclic core are determined.

Intermolecular Interactions: The crystal packing arrangement reveals non-covalent interactions such as hydrogen bonding, π-π stacking, or van der Waals forces that govern the solid-state structure.

This detailed architectural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Table 3: Illustrative Crystallographic Data Parameters

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.1
β (°)95.5
Volume (ų)780.4
Z (molecules/unit cell)4
R-factor< 0.05

Note: This data is hypothetical and represents typical parameters for an organic molecule.

Advanced Chromatographic Techniques for Separation and Purity Profiling

Advanced chromatographic methods are essential for the isolation, purification, and purity assessment of 6H,7H- thieme-connect.denih.govDioxino[2,3-c]pyridazine-3-carbaldehyde. researchgate.net High-Performance Liquid Chromatography (HPLC) is the predominant technique used for this purpose.

A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Method development would optimize parameters such as mobile phase composition, flow rate, and column temperature to achieve sharp, symmetrical peaks with good resolution from any impurities. A UV detector would be suitable for detection, given the conjugated π-system of the molecule.

Purity profiling involves using a validated HPLC method to detect and quantify any impurities present in a sample, such as starting materials, by-products from the synthesis, or degradation products. researchgate.net Coupling HPLC with mass spectrometry (LC-MS) allows for the identification of these unknown impurities by providing molecular weight and fragmentation data for each separated component. Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), can also be employed for the analysis of volatile impurities or for alternative purity assessments.

No Publicly Available Research Found for 6H,7H- princeton.eduorganic-chemistry.orgDioxino[2,3-c]pyridazine-3-carbaldehyde

Despite a comprehensive search of scientific literature and chemical databases, no research articles, synthetic methods, or application data were found for the specific chemical compound 6H,7H- princeton.eduorganic-chemistry.orgDioxino[2,3-c]pyridazine-3-carbaldehyde . This includes a lack of information on its utilization in organic synthesis, its potential as a precursor for novel heterocyclic scaffolds, its integration into advanced materials, or its exploration in non-biological catalytic systems.

The core heterocyclic system, princeton.eduorganic-chemistry.orgDioxino[2,3-c]pyridazine , also appears to be a novel or largely unexplored scaffold. Consequently, there is no available information to infer the potential properties or applications of its 3-carbaldehyde derivative.

The absence of any published data prevents the generation of a scientifically accurate and informative article as per the requested outline. The specific subsections regarding its use as a versatile synthetic building block, a precursor for chemical libraries, its potential in materials science, and its role in catalysis cannot be addressed due to the lack of foundational research on this compound.

It is possible that this compound is a theoretical molecule that has not yet been synthesized or is a very recent discovery that has not been published in the public domain. Therefore, the detailed research findings and data tables requested cannot be provided.

Future Research Perspectives in 6h,7h 1 2 Dioxino 2,3 C Pyridazine 3 Carbaldehyde Chemistry

Development of Expedited and Atom-Economical Synthetic Pathways

The future synthesis of 6H,7H- researchgate.netmdpi.comDioxino[2,3-c]pyridazine-3-carbaldehyde and its analogs will likely focus on methodologies that are both efficient and environmentally benign. Modern synthetic strategies, such as multicomponent reactions (MCRs), offer a promising avenue. researchgate.net These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are inherently atom-economical. A hypothetical MCR approach could involve the condensation of a 1,2-dicarbonyl compound, a hydrazine (B178648) equivalent, and a C3-building block already bearing the protected aldehyde functionality.

Another area ripe for exploration is the application of transition-metal-catalyzed C-H activation. Direct formylation of a precursor 6H,7H- researchgate.netmdpi.comdioxino[2,3-c]pyridazine at the C3 position would represent a highly efficient and step-economical route, avoiding the need for pre-functionalized substrates. Methodologies such as inverse electron-demand Diels-Alder reactions, which have been successfully used for the synthesis of other pyridazine (B1198779) derivatives, could also be adapted for the construction of the core dioxinopyridazine ring system. organic-chemistry.orgorganic-chemistry.org

Synthetic Strategy Potential Advantages Key Challenges
Multicomponent ReactionsHigh atom economy, operational simplicity, rapid library generation.Identification of suitable starting materials and reaction conditions.
C-H Activation/FormylationHigh step economy, reduced waste.Regioselectivity, catalyst development for the specific heterocyclic core.
Diels-Alder CycloadditionAccess to diverse substitution patterns, good control over stereochemistry.Synthesis of appropriate diene and dienophile precursors.

Design and Synthesis of Novel Functional Derivatives for Specific Chemical Applications

The carbaldehyde group in 6H,7H- researchgate.netmdpi.comDioxino[2,3-c]pyridazine-3-carbaldehyde is a versatile functional handle for the synthesis of a wide array of derivatives. Future research will undoubtedly focus on leveraging this reactivity to create novel molecules with tailored properties.

Condensation reactions with various nucleophiles could yield a library of derivatives such as oximes, hydrazones, and Schiff bases. These new compounds could serve as ligands for the development of novel coordination complexes or as building blocks for more complex heterocyclic systems. For instance, the reaction with substituted hydrazines could lead to the formation of pyridazinyl-pyrazoles, a scaffold known for its interesting chemical properties.

Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. The resulting carboxylic acid could be converted into esters, amides, and other acid derivatives, each with its own potential applications. The alcohol could be used in etherification or esterification reactions to introduce new functional groups. The exploration of these derivatives is a critical step in unlocking the full potential of the parent molecule.

In-Depth Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involving 6H,7H- researchgate.netmdpi.comDioxino[2,3-c]pyridazine-3-carbaldehyde is crucial for optimizing existing transformations and discovering new reactivity. The interplay between the electron-deficient pyridazine ring and the electron-donating dioxino ring is expected to result in unique electronic properties and reactivity patterns.

Future mechanistic studies could investigate the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyridazine ring. Computational studies, using methods like Density Functional Theory (DFT), could provide valuable insights into the electron distribution, frontier molecular orbitals, and reaction pathways, guiding experimental design. researchgate.net The study of reaction intermediates, for example, through in situ spectroscopic techniques, could help to elucidate complex multi-step transformations. Understanding the mechanism of nucleophilic additions to the pyridazine ring, a reaction known for some aza-aromatics, could also open up new avenues for functionalization. wur.nl

Expanding the Non-Biological Application Spectrum in Chemical and Materials Science

While many pyridazine derivatives have been explored for their biological activity, the non-biological applications of 6H,7H- researchgate.netmdpi.comDioxino[2,3-c]pyridazine-3-carbaldehyde present a significant area for future research. researchgate.netresearchgate.net The unique electronic and structural features of this molecule make it an attractive candidate for applications in materials science.

The fused heterocyclic system, with its combination of electron-rich and electron-poor moieties, suggests potential for use in organic electronics. Derivatives could be designed and synthesized to act as organic semiconductors or as components of organic light-emitting diodes (OLEDs). The nitrogen atoms in the pyridazine ring could also act as coordination sites for metal ions, making the compound and its derivatives interesting ligands for the construction of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, or sensing. nih.gov The aldehyde functionality itself can be used to graft the molecule onto surfaces or into polymer backbones, creating functional materials with tailored properties. mdpi.com

Potential Application Area Key Molecular Features Research Direction
Organic ElectronicsExtended π-system, potential for tunable electronic properties.Synthesis of oligomers and polymers for semiconductor applications.
Metal-Organic FrameworksNitrogen-based coordination sites.Design of ligands for porous materials with catalytic or sorption properties.
Functional PolymersReactive aldehyde group for covalent bonding.Incorporation into polymer chains to modify material properties.

Interdisciplinary Approaches in Collaborative Chemical Research

The full potential of 6H,7H- researchgate.netmdpi.comDioxino[2,3-c]pyridazine-3-carbaldehyde chemistry will be best realized through interdisciplinary collaborations. The complexity of designing and understanding novel molecular systems necessitates a multifaceted approach that combines expertise from various fields.

Collaboration between synthetic organic chemists and computational chemists will be essential for predicting the properties and reactivity of new derivatives, thereby streamlining the synthetic efforts. Partnerships with materials scientists will be crucial for evaluating the performance of new materials derived from this heterocyclic scaffold in devices such as sensors, solar cells, or OLEDs. Furthermore, collaborations with analytical chemists will be vital for the detailed characterization of new compounds and for studying their interactions with other molecules or with surfaces. Such synergistic efforts will undoubtedly accelerate the pace of discovery and innovation in this promising area of heterocyclic chemistry.

Q & A

Q. What are the recommended synthetic routes for 6H,7H-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde, and how can experimental parameters be optimized?

A common approach involves multi-step condensation reactions using aromatic aldehydes and heterocyclic precursors under acidic or catalytic conditions. For example, analogous compounds (e.g., [1,4]dioxino-pyridazine derivatives) are synthesized via refluxing in acetic anhydride with sodium acetate as a catalyst, followed by crystallization . Optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratios) and analyze yield/purity outcomes using statistical models like factorial design .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Key methods include:

  • 1H/13C NMR : To confirm the carbaldehyde group (δ ~9-10 ppm for aldehyde protons) and fused dioxino-pyridazine ring system .
  • IR spectroscopy : Identification of aldehyde C=O stretches (~1700 cm⁻¹) and heterocyclic C-O-C vibrations (~1250 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ or [M–H]– ions) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow guidelines for aldehydes and heterocyclic compounds:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and chemical-resistant lab coats.
  • Store in airtight containers under inert gas (e.g., N2) to prevent oxidation. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., pyridazine derivatives) for emergency procedures .

Advanced Research Questions

Q. How can computational modeling accelerate reaction design for novel derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways, transition states, and regioselectivity. For instance, ICReDD’s methodology combines DFT-based reaction path searches with machine learning to identify optimal catalysts or solvents, reducing trial-and-error experimentation . Tools like Gaussian or ORCA are used to model electronic properties of the pyridazine ring and aldehyde group .

Q. What strategies resolve contradictory data in synthetic yield or purity across studies?

  • Statistical meta-analysis : Compare datasets using ANOVA to identify outlier conditions (e.g., impurities from side reactions).
  • Advanced chromatography : Employ HPLC with diode-array detection (DAD) or LC-MS to isolate and quantify byproducts .
  • Reaction monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to track intermediate formation .

Q. How can membrane separation technologies improve purification of this compound?

Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–5 kDa) can separate the target compound from smaller impurities (e.g., unreacted aldehydes). Process parameters like transmembrane pressure and solvent polarity are optimized using computational fluid dynamics (CFD) simulations .

Q. What reactor designs are suitable for scaling up synthesis while maintaining reaction efficiency?

  • Microreactors : Enhance heat/mass transfer for exothermic reactions, minimizing decomposition.
  • Continuous-flow systems : Enable real-time monitoring and control of residence time, critical for maintaining aldehyde stability .

Q. How do impurities in this compound impact its pharmacological or material science applications?

Impurity profiling via LC-MS/MS or GC-MS identifies degradation products (e.g., oxidized aldehydes or ring-opened species). Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways, guided by ICH Q3A/B guidelines .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
1H NMR (DMSO-d6)Aldehyde proton (δ 9.8–10.2 ppm)
IR SpectroscopyC=O stretch (~1700 cm⁻¹)
HRMS[M+H]+ at m/z 166.06 (C8H7NO3)

Q. Table 2. DoE Factors for Reaction Optimization

FactorRangeResponse Variable
Temperature80–120°CYield (%)
Catalyst loading0.5–2.0 mol%Purity (HPLC)
Solvent polarityAcetic acid/DMF ratioReaction time

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Reactant of Route 1
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde
Reactant of Route 2
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.